Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

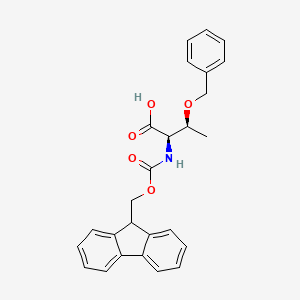

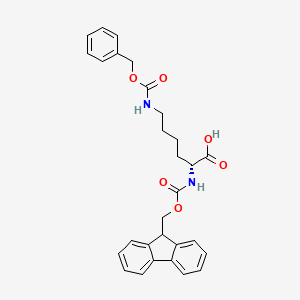

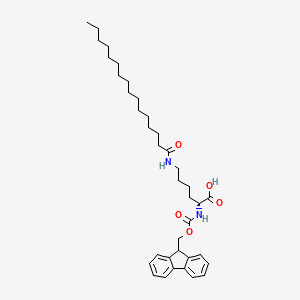

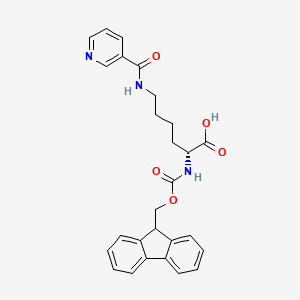

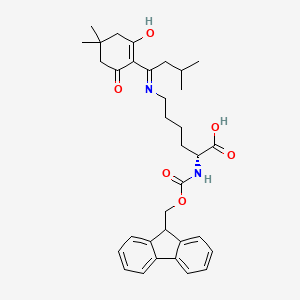

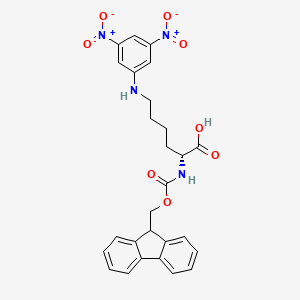

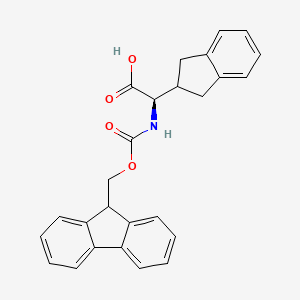

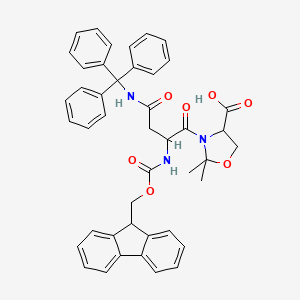

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is an important peptide used in a variety of scientific research applications. It is a synthetic peptide that has been developed to mimic the structure of natural peptides. This peptide is composed of four amino acids, namely Fmoc (fluorenylmethoxycarbonyl)-Asn (asparagine)-Ser (serine)-OH (hydroxyl). It is also known as Fmoc-N-Trt-S-Phe-OH or Fmoc-N-Trt-S-Phe-Pro-OH. Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH is a highly versatile peptide that can be used in a variety of scientific research applications, including drug design, protein engineering, and molecular biology.

科学的研究の応用

Peptide Synthesis

“Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH” is widely used in the field of peptide synthesis . It’s a pre-loaded resin for the synthesis of peptide acids containing a C-terminal asparagine amino-acid residue by Fmoc SPPS . The base NovaSyn TG is a composite of low cross-linked polystyrene and 3000-4000 M.W. polyethylene glycol . Peptide synthesis occurs at the ends of the PEG chains which have been functionalized with a TFA-labile Wang-type linker .

Synthesis of Difficult and Long Peptides

NovaSyn TG resins are ideal for the synthesis of difficult and long peptides as the PEG helps solvate the growing peptide chains and increase site isolation, thereby improving synthesis efficiency and peptide product quality .

High Diffusion Rates and Excellent Swelling Properties

The 90 μm beads have a narrow size distribution, high diffusion rates and excellent swelling properties across a wide range of solvents from toluene to water, making them ideally suited to the synthesis of serial and parallel peptide .

Fmoc Solid-Phase Peptide Synthesis

The compound is suitable for Fmoc solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Storage and Stability

The compound has specific storage requirements, typically between 2-8°C , which makes it suitable for long-term storage and use in labs.

Global Supply

The compound is globally supplied by various companies, such as the Peptide Institute, Inc , making it readily available for research purposes.

特性

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H41N3O7/c1-43(2)47(38(28-54-43)41(50)51)40(49)37(45-42(52)53-27-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-39(48)46-44(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-38H,26-28H2,1-2H3,(H,45,52)(H,46,48)(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURRWEJPHUVJFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H41N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn(Trt)-Ser(Psi(Me,Me)Pro)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。